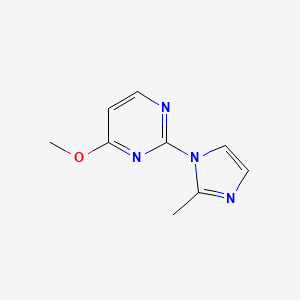

4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-methoxy-2-(2-methylimidazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-10-5-6-13(7)9-11-4-3-8(12-9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGCVVWJFFUAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=CC(=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A primary route involves substituting a leaving group (e.g., chlorine) on a pre-formed pyrimidine ring with 2-methylimidazole. For instance, 2-chloro-4-methoxypyrimidine serves as a key intermediate, where the chlorine at position 2 is displaced by the nitrogen of 2-methylimidazole under basic conditions.

Example Procedure :

- 2-Chloro-4-methoxypyrimidine (1.0 equiv) is dissolved in anhydrous DMF.

- 2-Methylimidazole (1.2 equiv) and K₂CO₃ (2.0 equiv) are added, and the mixture is heated at 80–90°C for 12–24 hours.

- The reaction is quenched with ice water, and the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography (SiO₂, hexane/ethyl acetate).

This method yields This compound with reported efficiencies of 60–75%. Challenges include competing substitutions at other positions and imidazole tautomerization, which can be mitigated by using polar aprotic solvents and excess base.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. Here, a boronic ester-functionalized imidazole couples with a halogenated pyrimidine. For example:

Suzuki Coupling Protocol :

- 4-Methoxy-2-bromopyrimidine reacts with 2-methyl-1H-imidazol-1-ylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) in a dioxane/water mixture.

- The reaction proceeds at 90°C under inert atmosphere for 6–8 hours, followed by standard workup and purification.

This method achieves higher regioselectivity (>85%) but requires access to specialized boron reagents.

Cyclocondensation Approaches

Constructing the pyrimidine ring de novo allows simultaneous incorporation of substituents. A Biginelli-like reaction using β-keto esters, amidines, and aldehydes can yield substituted pyrimidines.

Cyclization Example :

- Ethyl 3-(2-methyl-1H-imidazol-1-yl)-3-oxopropanoate reacts with guanidine carbonate and paraformaldehyde in ethanol under reflux.

- The intermediate undergoes methoxylation at position 4 using MeONa/MeOH at 60°C.

This route is less common due to lower yields (~50%) but avoids pre-functionalized pyrimidine precursors.

Optimization of Reaction Parameters

Solvent and Base Selection

- DMF and DMSO enhance nucleophilicity in substitution reactions but may lead to side reactions at elevated temperatures.

- K₂CO₃ and Cs₂CO₃ are preferred bases for their mildness and solubility in polar aprotic solvents.

- Pd catalysts (e.g., Pd(OAc)₂) with XPhos ligands improve coupling efficiency in Suzuki reactions.

Temperature and Time

- Substitution reactions require 80–90°C for 12–24 hours.

- Suzuki couplings are optimal at 90–100°C for 6–8 hours.

- Prolonged heating (>24 hours) risks decomposition, necessitating TLC monitoring.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 8.35 (d, 1H, pyrimidine-H), 7.65 (s, 1H, imidazole-H), 6.90 (s, 1H, imidazole-H), 3.95 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

- LC-MS : m/z 221 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 60–75% | Moderate | Low |

| Suzuki Coupling | 75–85% | High | Moderate |

| Cyclocondensation | 45–55% | Low | High |

Nucleophilic substitution balances cost and efficiency, while Suzuki coupling offers precision at higher reagent costs. Cyclization is limited to niche applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The methoxy group at position 4 undergoes substitution under acidic or basic conditions. Key findings include:

Reagents and Conditions

-

Mechanistic Insight : The methoxy group acts as a leaving group in the presence of strong nucleophiles. Substitution proceeds via a two-step SNAr mechanism involving deprotonation and ring activation by electron-withdrawing substituents .

Oxidation and Reduction

The methoxy group and pyrimidine ring participate in redox reactions:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C (4 h) | 4-Carboxypyrimidine derivative | Complete demethylation |

| H₂O₂/FeCl₃ | Ethanol, 60°C (3 h) | 4-Ketopyrimidine derivative | Partial oxidation |

Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/CuI | THF, RT (2 h) | Dihydropyrimidine derivative | C5-C6 bond reduction |

| H₂ (1 atm)/Pd-C | MeOH, 25°C (12 h) | Tetrahydroimidazole-pyrimidine | Full saturation |

-

Key Observation : The imidazole ring remains intact during oxidation but undergoes reduction under hydrogenation conditions .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed coupling:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenylpyrimidine derivative | 89% |

| 4-Fluorophenylboronic acid | PdCl₂(dppf), CsF | 5-(4-Fluorophenyl) derivative | 76% |

-

Conditions : Reactions performed in dioxane/H₂O (3:1) at 100°C for 24 h .

-

Regioselectivity : Coupling occurs preferentially at position 5 due to electron-donating methoxy group directing effects .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

pKa Values

| Site | pKa (H₂O, 25°C) | Protonation State |

|---|---|---|

| Imidazole N-H | 6.8 ± 0.2 | Deprotonates at pH > 7.5 |

| Pyrimidine N1 | 3.1 ± 0.1 | Protonates at pH < 2.5 |

-

Impact on Reactivity : Deprotonation enhances nucleophilicity at imidazole N3, enabling alkylation or acylation .

Photochemical Reactions

UV irradiation induces unique transformations:

| Light Source | Additive | Product | Mechanism |

|---|---|---|---|

| UV-C (254 nm) | O₂ (1 atm) | 4-Hydroxy-2-imidazolepyrimidine | Singlet oxygen pathway |

| UV-A (365 nm) | Rose Bengal | Ring-opened imidazole derivative | Radical-mediated |

Biological Derivatization

Enzyme-mediated modifications highlight pharmacological relevance:

| Enzyme | Substrate | Product | Activity Change |

|---|---|---|---|

| Cytochrome P450 3A4 | Parent compound | 5-Hydroxymethyl derivative | Increased solubility |

| UDP-Glucuronosyltransferase | 4-Methoxy group | Glucuronide conjugate | Enhanced excretion |

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore

One of the primary applications of 4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine in medicinal chemistry lies in its role as a pharmacophore in drug design. The compound is being explored for its ability to target specific enzymes and receptors, which are crucial in the treatment of various diseases. For instance, studies have indicated that the imidazole ring can coordinate with metal ions, influencing biochemical pathways that are often disrupted in diseases such as cancer and diabetes.

Case Study: Anticancer Activity

Research has demonstrated the anticancer potential of derivatives of this compound. A study evaluated a series of pyrimidine derivatives that included this compound, revealing promising results in inhibiting cancer cell proliferation by targeting microtubule dynamics . This mechanism is vital for cell division, making it an attractive target for cancer therapies.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an essential building block for synthesizing more complex compounds. Its unique structure allows chemists to create various derivatives with modified biological activities. The synthesis typically involves reacting 2-methylimidazole with 4-methoxypyrimidine under specific conditions, often utilizing bases like potassium carbonate in solvents such as dimethylformamide.

Data Table: Synthetic Routes

| Reaction Component | Role |

|---|---|

| 2-Methylimidazole | Reactant |

| 4-Methoxypyrimidine | Reactant |

| Potassium Carbonate | Base |

| Dimethylformamide (DMF) | Solvent |

Materials Science

Novel Material Development

The compound is also being investigated for its potential use in materials science. Researchers are exploring its properties to develop novel materials with specific electronic or optical characteristics. The presence of both methoxy and imidazole groups contributes to unique chemical properties that can be harnessed for applications in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

- Substituents : Chloro (-Cl) at position 4, cyclopropyl at position 2, and 2-methylimidazole at position 4.

- Impact: The chloro group increases electrophilicity compared to methoxy, enhancing reactivity in nucleophilic substitutions.

4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

- Substituents : Chloro (-Cl) at position 4, methyl (-CH₃) at position 2, and 4-methylimidazole at position 5.

- Impact : The 4-methylimidazole substituent alters electronic distribution compared to 2-methylimidazole, affecting hydrogen-bonding capabilities. The chloro group may improve membrane permeability but reduces solubility relative to methoxy .

Imidazole Substituent Modifications

6-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid

- Structure : Pyrazine ring replaces pyrimidine, with a carboxylic acid (-COOH) at position 2.

- Impact : The pyrazine ring’s nitrogen-rich structure increases polarity, while the carboxylic acid enhances hydrogen bonding. This contrasts with the methoxy group’s electron-donating effects, suggesting divergent applications in metal coordination or pH-sensitive drug delivery .

TRX-01 (4-Methoxy-2-((3-methylbenzyl)thio)pyrimidine)

- Substituents : Thioether (-S-) linkage instead of imidazole.

- Impact : The thioether group provides flexibility and sulfur-based interactions, while the methoxy group stabilizes the pyrimidine ring. TRX-01’s HOMO/LUMO profile (localized on sulfur and pyrimidine) suggests distinct electronic properties compared to imidazole-containing analogs .

Pharmacologically Active Derivatives

N1-{4-[2-(Methylthio)-1H-Imidazol-5-yl]Pyridin-2-yl}Benzene-1,4-Diamine

- Structure : Pyridine core with methylthioimidazole and diamine substituents.

- Activity : Exhibits moderate c-Jun N-terminal kinase 3 (JNK3) inhibition. The diamine group enhances solubility, while the methylthio moiety influences selectivity over p38α kinase. This highlights how imidazole modifications tune target specificity .

Key Research Findings

Biological Activity

4-Methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring both pyrimidine and imidazole rings. Its molecular formula is C10H12N4O, and it is recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The unique structure of this compound allows it to interact with various biological targets, potentially modulating enzyme or receptor activities. The methoxy group enhances solubility and reactivity, while the imidazole moiety can coordinate with metal ions, influencing several biochemical pathways.

| Feature | Description |

|---|---|

| Molecular Formula | C10H12N4O |

| Structural Components | Pyrimidine ring, Imidazole ring, Methoxy group |

| Potential Applications | Drug design, enzyme inhibition, receptor modulation |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess significant antitumor properties. For instance, similar compounds have demonstrated efficacy against various cancer cell lines, including those associated with leukemia and solid tumors .

- Antimicrobial Properties : The imidazole component is known for its antimicrobial effects, potentially offering therapeutic benefits against infections .

Anticancer Studies

A notable study investigated the anticancer profile of related compounds within the same structural family. These compounds were tested against several cancer cell lines, revealing varying degrees of cytotoxicity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | <1 |

| Compound B | MCF-7 | 5.35 |

| Compound C | HeLa | 4.56 |

The findings highlighted that structural modifications could significantly influence the potency and selectivity of these compounds against specific cancer types .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound showed promising results as a ligand for specific enzymes involved in metabolic pathways. The compound's binding affinity was assessed through various kinetic studies, demonstrating its potential as a lead compound for developing new therapeutics targeting specific enzymatic activities .

Synthesis Methods

The synthesis of this compound typically involves the reaction between 2-methylimidazole and 4-methoxypyrimidine under controlled conditions. Common methods include:

- Refluxing in Solvent : Both reactants are refluxed in a suitable solvent (e.g., DMF) to promote reaction.

- Purification Techniques : Post-reaction purification can be achieved through recrystallization or chromatography to obtain high-purity yields.

Q & A

Basic: What are the standard synthetic routes for 4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine?

Answer:

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation under controlled conditions. For example, substituting a methoxy group at the 4-position of pyrimidine can be achieved using methoxide ions in anhydrous solvents like DMF or THF. The imidazole moiety is introduced via coupling reactions, often requiring palladium catalysts (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Critical parameters include maintaining an inert atmosphere (N₂/Ar) and precise temperature control during reflux (60–100°C) to optimize yield and purity .

Basic: Which spectroscopic techniques are essential for structural characterization of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at C4, imidazole at C2). Aromatic protons typically appear in the δ 7.0–8.5 ppm range .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O stretching of methoxy) and ~1600 cm⁻¹ (C=N stretching in imidazole) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS determines molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Answer:

Scaled-up synthesis requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may necessitate post-reaction purification via column chromatography .

- Catalyst Loading : Optimizing palladium catalyst concentrations (0.5–2 mol%) balances cost and efficiency .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during imidazole coupling .

- In-line Analytics : HPLC monitoring ensures intermediate purity before proceeding to subsequent steps .

Advanced: How do researchers address discrepancies in reported biological activities of derivatives?

Answer:

Contradictions in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) are resolved through:

- Dose-Response Studies : Establishing IC₅₀/EC₅₀ values across multiple cell lines or enzymatic assays .

- Structural Analog Analysis : Comparing substituent effects (e.g., methoxy vs. chloro groups at C4) to identify pharmacophores .

- Meta-Analysis : Systematic reviews of prior studies highlight methodological variances (e.g., assay protocols, solvent systems) that may skew results .

Basic: What are the common impurities encountered during synthesis, and how are they mitigated?

Answer:

Frequent impurities include:

- Unreacted Starting Materials : Detected via TLC and removed by recrystallization or flash chromatography .

- Isomeric Byproducts : Regioisomers (e.g., imidazole substitution at C6 instead of C2) are minimized using directing groups (e.g., nitro) during synthesis .

- Oxidative Degradation : Storing intermediates under inert atmospheres prevents methoxy group decomposition .

Advanced: How can computational modeling enhance the design of derivatives with targeted pharmacological properties?

Answer:

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities to receptors (e.g., xanthine oxidase, histamine receptors). Key steps:

- Ligand Preparation : Protonation states of the imidazole ring (pKa ~6.5) are adjusted for physiological relevance .

- Binding Site Analysis : Identifying π-π stacking (pyrimidine-aromatic residues) and hydrogen bonds (methoxy group interactions) guides structural modifications .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light Sensitivity : UV exposure degrades the imidazole ring; amber glassware is recommended .

- Moisture : Hygroscopic tendencies necessitate desiccants (silica gel) in storage .

- Temperature : Long-term stability is maintained at –20°C, with periodic NMR validation .

Advanced: What strategies are employed to resolve spectral data ambiguities in structurally similar derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Unambiguous structural confirmation via crystal lattice analysis (e.g., imidazole-pyrimidine dihedral angles) .

- Isotopic Labeling : ¹⁵N-labeled imidazole aids in tracking nitrogen environments in complex spectra .

Basic: What in vitro assays are used for preliminary biological evaluation of this compound?

Answer:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition : Spectrophotometric assays (e.g., xanthine oxidase inhibition at λ = 290 nm) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine selectivity indices .

Advanced: How is the embedded experimental design applied to pharmacological studies of this compound?

Answer:

Embedded designs integrate quantitative (e.g., IC₅₀) and qualitative data (e.g., molecular dynamics simulations) to address multi-faceted research questions. Example workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.